![molecular formula C6H5FIN B1510302 5-Fluoro-2-iodo-3-methylpyridine CAS No. 49767-17-1](/img/structure/B1510302.png)
5-Fluoro-2-iodo-3-methylpyridine
Overview
Description
5-Fluoro-2-iodo-3-methylpyridine is a tri-substituted pyridine . It is used in the preparation of biologically active compounds such as protein kinase inhibitors .
Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-iodo-3-methylpyridine is C6H5FIN . Its molecular weight is 237.01 .Physical And Chemical Properties Analysis
5-Fluoro-2-iodo-3-methylpyridine is a solid . Its melting point is 38-42°C . The compound does not have a flash point .Scientific Research Applications
Medical Imaging and Radiopharmaceuticals
Compounds like 5-Fluoro-2-iodo-3-methylpyridine could be valuable in medical imaging, particularly in positron emission tomography (PET). For instance, fluorine-18 labeled fluoropyridines have been increasingly applied in PET imaging, offering insights into various diseases by allowing the visualization of biological processes in vivo (Carroll et al., 2007). The use of halogenated pyridines as intermediates in the synthesis of radiolabeled compounds for imaging applications highlights the importance of such chemicals in the development of diagnostic tools.
Pharmaceutical Development
Halogenated pyridines, including fluorinated derivatives, serve as key intermediates or building blocks in the synthesis of numerous pharmaceutical agents. Their incorporation into drug molecules can significantly alter the pharmacokinetic and pharmacodynamic properties, leading to improved efficacy, selectivity, and metabolic stability. The structural modification of pyridines has been utilized in the development of selective antagonists for various receptors, demonstrating the chemical versatility and therapeutic potential of such compounds (Li et al., 1999).
Mechanistic Studies in Cancer Therapy
Fluorinated pyrimidines, for example, have been extensively studied for their role in cancer chemotherapy. The mechanism of action, metabolic pathways, and resistance mechanisms of fluoropyrimidines like 5-fluorouracil (5-FU) are areas of significant research interest, given their widespread use in treating various malignancies. These studies not only provide insights into the therapeutic applications of fluorinated compounds but also help in the development of strategies to overcome drug resistance (Chu et al., 2003).
Safety and Hazards
properties
IUPAC Name |
5-fluoro-2-iodo-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPINTLXFPDANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743422 | |
Record name | 5-Fluoro-2-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-iodo-3-methylpyridine | |
CAS RN |
49767-17-1 | |
Record name | 5-Fluoro-2-iodo-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49767-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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